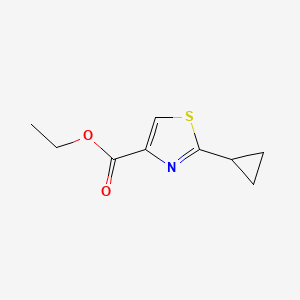

Ethyl 2-cyclopropylthiazole-4-carboxylate

Descripción

Ethyl 2-cyclopropylthiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at position 2 and an ethyl ester moiety at position 3. Thiazole derivatives are critical in medicinal chemistry due to their bioisosteric properties and presence in bioactive molecules.

Propiedades

IUPAC Name |

ethyl 2-cyclopropyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-5-13-8(10-7)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKDQEYZOBSGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209925 | |

| Record name | 4-Thiazolecarboxylic acid, 2-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135207-08-8 | |

| Record name | 4-Thiazolecarboxylic acid, 2-cyclopropyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135207-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-cyclopropyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyclopropylthiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea in ethanol under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-cyclopropylthiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-cyclopropylthiazole-4-carboxylate has been investigated for its role in drug development, particularly for its potential antimicrobial and anticancer properties. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for therapeutic agents.

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation, with initial findings showing promise in specific cancer models.

Organic Synthesis

As a versatile intermediate, this compound is utilized in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its unique reactivity allows for various chemical transformations, including:

- Nucleophilic Substitution : The carboxylate group can undergo nucleophilic attack, leading to the formation of new derivatives.

- Electrophilic Reactions : The thiazole ring can participate in electrophilic substitution reactions, expanding the scope of synthetic applications.

Material Science

The compound's electronic properties make it valuable in developing materials with specific optical characteristics. Research has explored its use in organic semiconductors and sensors due to its ability to form stable complexes with metals and other substrates.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data supports the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Synthesis of Novel Derivatives

A synthetic route was developed involving the reaction of this compound with various electrophiles to create novel thiazole derivatives. The resulting compounds were screened for biological activity, leading to the identification of several promising candidates with enhanced potency against cancer cell lines.

| Reaction Conditions | Yield (%) |

|---|---|

| Ethylation with methyl iodide | 85 |

| Acetylation with acetic anhydride | 78 |

| Alkylation with benzyl bromide | 82 |

These derivatives exhibited improved binding affinities compared to the parent compound, highlighting the importance of structural modification in drug design .

Mecanismo De Acción

The mechanism of action of ethyl 2-cyclopropylthiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Ethyl 4-cyclopropylthiazole-2-carboxylate (CAS 439692-05-4)

- Structure : Cyclopropyl group at position 4, ester at position 2.

- Molecular Formula: C₉H₁₁NO₂S (MW: 197.26) .

- Key Differences : The reversed substituent positions alter electron density distribution. The ester group at position 2 may enhance electrophilicity compared to position 4, affecting reactivity in nucleophilic substitution or coupling reactions.

Ethyl 2-isopropyloxazole-4-carboxylate (CAS 137267-49-3)

- Structure : Oxazole ring (oxygen instead of sulfur) with isopropyl at position 2 and ester at position 4.

- Molecular Formula: C₉H₁₃NO₃ (MW: 195.21) .

- The isopropyl group is less strained than cyclopropyl, favoring different steric interactions.

Ethyl 2-(cyclopropylamino)-1,3-thiazole-4-carboxylate (CAS 2160-58-9)

- Structure: Cyclopropylamino (-NH-cyclopropyl) substituent at position 2.

- Molecular Formula : C₉H₁₂N₂O₂S (MW: 212.27) .

- Key Differences: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification could improve binding affinity in biological targets compared to the non-amino analog.

Substituent Effects on Physical and Chemical Properties

Actividad Biológica

Ethyl 2-cyclopropylthiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the reaction of cyclopropyl thiazole derivatives with ethyl acetoacetate or similar compounds under specific conditions. The synthesis process often includes:

- Reagents : Cyclopropyl thiazole, ethyl acetoacetate, and a base catalyst.

- Conditions : Reactions are usually conducted under reflux in a solvent such as ethanol or acetonitrile.

- Characterization Techniques : The synthesized compound is characterized using techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to confirm its structure and purity.

Biological Activity

This compound exhibits various biological activities, notably:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against both gram-positive and gram-negative bacteria. For instance, it has demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at certain concentrations .

- Antiviral Activity : Preliminary research indicates potential antiviral effects, particularly against influenza viruses. Compounds related to thiazole derivatives have been evaluated for their ability to inhibit neuraminidase activity, which is crucial for viral replication .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of this compound, various concentrations were tested against common bacterial strains. The results indicated:

| Bacterial Strain | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 0.01 | 18 |

| Staphylococcus epidermidis | 0.01 | 16 |

| Escherichia coli | 0.01 | 0 |

The compound showed notable activity against Staphylococcus species but no effect on Escherichia coli, highlighting the structural differences in bacterial cell walls that influence susceptibility .

Case Study 2: Antiviral Potential

A related investigation focused on the antiviral effects of thiazole derivatives, including this compound. The study evaluated the compound's ability to inhibit neuraminidase from influenza A virus:

| Compound | IC50 (μM) |

|---|---|

| This compound | TBD |

| Oseltamivir | 0.02 |

The findings suggested that while this compound exhibited some inhibitory activity, it was less potent than oseltamivir, which is a standard antiviral treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.